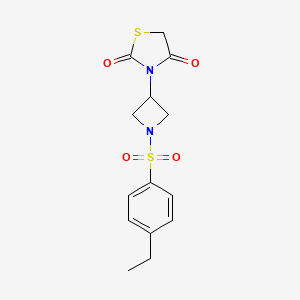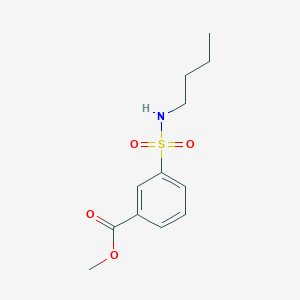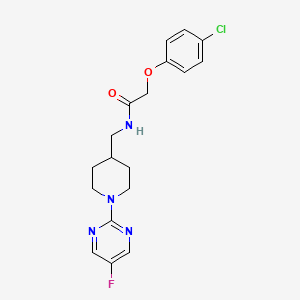![molecular formula C13H12N4O3S3 B2801367 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899976-94-4](/img/structure/B2801367.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to inhibit MRGX2 and are used in the treatment of diseases, disorders, or conditions associated with MRGX2 .
Synthesis Analysis
The synthesis of similar compounds involves an electrochemical method for the direct access to 4-hydroxy-benzo[e]-1,2,4-thiadiazine-1,1-dioxides by reduction of nitro arenes . This method is scalable and high-yielding, and its practicability and technical relevance are underlined by multi-gram-scale synthesis of potential drug metabolites .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the selective reduction to hydroxylamines and acid-catalyzed cyclization .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as thiadiazoles, triazoles, and other nitrogen-containing heterocycles, has been a focal point of research due to their diverse biological activities. Studies have described the microwave-assisted synthesis of condensed nitrogen heterocyclic systems, including thiadiazoles and triazolothiadiazines, highlighting efficient synthesis routes and potential for bioactivity (Shiradkar & Kale, 2006)[https://consensus.app/papers/condensed-bridgehead-nitrogen-heterocyclic-systems-shiradkar/76a2a07c530d581ab57573f3b488650c/?utm_source=chatgpt].
Biological Activities
Research has extensively explored the bioactive potential of compounds structurally related to "2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide". For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, showing inhibitory effects against specific bacteria and viruses (Xia, 2015)[https://consensus.app/papers/synthesis-biological-activities-novel-134thiadiazole-xia/96f5b93eb8005383820d99f59e9cd39f/?utm_source=chatgpt]. Additionally, compounds based on benzothiadiazinyl scaffolds have been tested for their anticancer activities against various cancer cell lines, revealing moderate to good inhibitory activities (Kamal et al., 2011)[https://consensus.app/papers/synthesis-anticancer-activities-benzothiadiazinyl-kamal/a5e52683cc02543aa78bd3913c4872f7/?utm_source=chatgpt].
Antimicrobial and Antitumor Evaluation
The synthesis and evaluation of heterocyclic compounds incorporating thiadiazole moieties have shown promising results in antimicrobial and antitumor activities. For example, new benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were found to possess significant antibacterial and antiviral activities, suggesting their potential as molecular templates for designing efficient antibacterial and antiviral agents (Tang et al., 2019)[https://consensus.app/papers/synthesis-activities-benzothiazole-derivatives-bearing-tang/e258a90fe20159df98f6a84cdfb20ec5/?utm_source=chatgpt].
Antioxidant Properties
Compounds related to the query chemical have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and contribute to the protective mechanisms against oxidative stress. These properties indicate the potential use of such compounds in the development of antioxidant therapies (Rezki, 2016)[https://consensus.app/papers/ultrasound-synthesis-characterization-antibacterial-rezki/0576d19921de5f64af886a7842a17985/?utm_source=chatgpt].
Orientations Futures
Propriétés
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S3/c1-8-6-21-12(14-8)16-11(18)7-22-13-15-9-4-2-3-5-10(9)23(19,20)17-13/h2-6H,7H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGPEASUURJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)




![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)



![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)
![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)